molecular formula C27H18O2 B7822135 p-Naphtholbenzein

p-Naphtholbenzein

Cat. No.: B7822135
M. Wt: 374.4 g/mol
InChI Key: VDDWRTZCUJCDJM-UHFFFAOYSA-N
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Description

p-Naphtholbenzein (CAS 145-50-6) is an organic compound with the molecular formula C₂₇H₁₈O₂ and a molecular weight of 374.44 g/mol . It is supplied as an orange to dark red crystalline powder with a characteristic high melting point of 235 °C . This compound is primarily valued in research as a pH-sensitive colorimetric indicator . It exhibits a clear and reversible color change, turning reddish-yellow in acidic conditions (like acetic acid) and shifting to a green or green-blue hue upon the addition of a strong acid like perchloric acid or in basic conditions (pH 12.0) . Its specific absorbance is a minimum of 0.600 when measured at 648-652 nm in a solution of 10 mg/L at pH 12.0, confirming its performance as an indicator . This compound is a specialized chemical with applications spanning analytical chemistry, where it serves as a reagent in titrations, and in the research of dyes due to its distinct color-changing properties . The compound is insoluble in water but shows solubility in organic solvents such as acetone and ethanol . For optimal shelf life, it is recommended to store this product in a cool, dark place at room temperature, preferably below 15°C . Please note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with care, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDWRTZCUJCDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059730
Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
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Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark red powder; [Alfa Aesar MSDS]
Record name p-Naphtholbenzein
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CAS No.

145-50-6
Record name α-Naphtholbenzein
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Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
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Record name 1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-
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Record name 4-(α-(4-hydroxy-1-naphthyl)benzylidene)naphthalen-1(4H)-one
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Preparation Methods

Reactant Preparation and Catalysis

  • Grinding Process : Phthalic anhydride (190 g) and 1-naphthol (370 g) are pre-ground into fine powders to enhance reactivity.

  • Molar Ratios : A molar ratio of 1:1.5–1:2.5 (phthalic anhydride to 1-naphthol) ensures complete conversion, with excess 1-naphthol driving the reaction forward.

  • Catalyst Selection : Methylsulfonic acid (150 mL) or sulfuric acid is used as the catalyst, enabling protonation of the anhydride carbonyl groups to facilitate nucleophilic attack by 1-naphthol.

Reaction Conditions

  • Temperature and Time : The reaction proceeds in two phases:

    • Low-Temperature Phase : Stirring at 10–40°C for 15 hours to initiate condensation.

    • High-Temperature Phase : Heating to 40–60°C for 9 hours to complete the reaction, monitored via liquid chromatography until the principal product content stabilizes.

  • Yield Optimization : Post-reaction standing (12–60 hours) at room temperature ensures maximal product formation, yielding ~29% crude product.

Purification and Isolation

The viscous crude product undergoes sequential solvent treatments to remove unreacted starting materials and byproducts:

  • Solvent A Dissolution : The crude product is dissolved in a polar solvent (e.g., isopropyl alcohol), filtered, and neutralized with NaOH to precipitate impurities.

  • Solvent B Recrystallization : The filtrate is concentrated, and a non-polar solvent (e.g., toluene) is added to induce crystallization upon cooling.

  • Final Washing : The filter cake is boiled with deionized water to remove residual salts and dried under vacuum to obtain >95% pure this compound.

Alternative Synthetic Routes and Modifications

Glycosylation for Biochemical Applications

In microbiological assays, this compound is functionalized as a β-galactoside derivative. A 2000 study outlines the synthesis of this compound-β-d-galactoside (PNB-Gal):

  • Reaction Setup : this compound (1.87 g) is dissolved in acetone with KOH, followed by α-acetobromogalactose (4.1 g).

  • Alkaline Conditions : The pH is maintained above 11 using KOH additions over 4.5 hours to ensure glycosidic bond formation.

  • Purification : Column chromatography with ethyl acetate-toluene (3:1) removes unreacted starting materials, yielding a brownish-yellow powder.

Industrial-Scale Production and Quality Control

ASTM Standards for Purity

The ASTM D3242-07 standard mandates strict criteria for this compound used in titration:

  • Solubility : ≥10 g/L in titration solvent (anhydrous isopropyl alcohol).

  • Absorbance : A 0.004% w/v solution in pH 12 buffer must exhibit ≥1.20 absorbance at 650 nm.

  • Chloride Content : <0.5% to prevent interference in acid-base titrations.

Yield and Purity Comparison

ParameterPatent MethodGlycosylation Method
Yield29%40% (PNB-Gal)
Purity>95%>90%
Key Purification StepSolvent recrystallizationColumn chromatography

Challenges and Innovations

Byproduct Formation

Early methods suffered from byproducts like sulfonated naphthols due to prolonged exposure to sulfuric acid. Substituting methylsulfonic acid reduces side reactions, improving yield.

Solvent Recovery

Industrial processes prioritize solvent recycling. For example, toluene from recrystallization is distilled and reused, lowering production costs .

Chemical Reactions Analysis

Types of Reactions

p-Naphtholbenzein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pH Indicator

p-Naphtholbenzein is primarily utilized as a pH indicator due to its ability to undergo a color change in response to varying pH levels.

Application in Titrations

  • It is commonly used in acid-base titrations, particularly in petroleum chemistry, where it serves as an indicator for determining the acidity of petroleum products .
pH Range Color Change
10.5 - 11.0Yellow
11.0 - 12.0Green
>12.0Red

Biochemical Applications

This compound has been evaluated for its role in biochemical assays, particularly as a substrate for detecting enzyme activity.

Case Study: Beta-Galactosidase Detection

  • A study demonstrated that this compound can be used as a substrate for beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The interactions involve hydrogen bonding and π-π stacking with aromatic amino acids .

Experimental Findings

  • The effectiveness of this compound was compared with traditional substrates, showing superior sensitivity and specificity for enzyme detection.

Environmental Applications

Recent research has highlighted the use of this compound in environmental chemistry, specifically in the extraction and analysis of polar compounds from water samples.

Stir Bar Sorptive Extraction (SBSE)

  • A novel application involved synthesizing a polymeric phase functionalized with this compound for SBSE, which demonstrated high extraction efficiency (>90%) for polar pharmaceuticals from complex environmental matrices .

Mechanism of Action

The mechanism of action of p-Naphtholbenzein involves its ability to interact with various molecular targets. As a pH indicator, it changes color based on the protonation state of the hydroxyl group. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Red

  • Chemical Profile : Methyl red (C₁₅H₁₅N₃O₂) is an azo dye with a pH transition range of 4.4–6.3 , shifting from magenta (acidic) to yellow (basic) .
  • Applications: Unlike p-naphtholbenzein, methyl red is primarily used in aqueous titrations. It lacks the broad solvent compatibility required for non-polar matrices like motor oils.
  • Limitations : Its narrow pH range restricts utility in complex industrial samples, where this compound’s wider applicability (pH 8.8–10.0) is advantageous .

Naphthoxazine

  • Chemical Profile : Naphthoxazine derivatives, synthesized from 2-naphthol, methylamine, and formaldehyde, share structural similarities with this compound but feature oxazine rings .
  • Applications : Naphthoxazines are explored for polymeric materials and pharmacological applications due to their thermal stability. However, they lack utility as pH indicators .
  • Key Difference : this compound’s role in analytical chemistry contrasts with naphthoxazines’ focus on material science.

Thymolphthalein and Phenolphthalein

  • Thymolphthalein (pH 9.3–10.5): Transitions from colorless to blue, suitable for high-pH titrations but incompatible with non-aqueous solvents .
  • Phenolphthalein (pH 8.0–10.0): Shifts from colorless to pink but degrades in strongly basic conditions, unlike this compound, which remains stable in alkaline environments .

Data Table: Comparative Analysis of Indicators

Compound Molecular Formula pH Range Color Transition Key Applications Limitations
This compound C₂₇H₁₈O₂ 8.8–10.0 Orange → Green-brown ASTM D974, HPLC resolution Obscured endpoint in dark oils
Methyl Red C₁₅H₁₅N₃O₂ 4.4–6.3 Magenta → Yellow Aqueous titrations Narrow pH range
Naphthoxazine C₁₁H₁₁NO N/A N/A Polymer synthesis Not a pH indicator
Thymolphthalein C₂₈H₃₀O₄ 9.3–10.5 Colorless → Blue High-pH aqueous titrations Limited solvent compatibility
Phenolphthalein C₂₀H₁₄O₄ 8.0–10.0 Colorless → Pink/Colorless General acid-base titrations Degrades in strong bases

Research Findings and Industrial Relevance

  • Superior Solvent Compatibility: this compound outperforms methyl red and phenolphthalein in non-polar solvents, critical for analyzing lubricants and biofuels .
  • Synthetic Advantages : Unlike naphthoxazines, which require formaldehyde and amines, this compound’s synthesis is optimized for purity and yield, as evidenced by its use in USP standards .

Q & A

Q. What are the standard protocols for synthesizing and characterizing p-Naphtholbenzein?

this compound (C₂₇H₁₈O₂) is synthesized via condensation reactions involving naphthol derivatives. Characterization requires spectral analysis (e.g., NMR, IR) and determination of purity through melting point (230–235°C) and chromatographic methods. New compounds must include elemental analysis and solubility profiles, while known compounds should reference established literature .

Q. How is this compound utilized in non-aqueous titrations?

this compound serves as a redox indicator in glacial acetic acid-based titrations. A standard protocol involves dissolving 250 mg in 100 mL glacial acetic acid to prepare the test solution (TS). It is critical to pre-neutralize the solvent with 0.1 N perchloric acid to avoid interference .

Q. What purity standards are required for this compound in pharmacopeial applications?

The USP specifies "suitable grades" for pharmaceutical use, emphasizing the absence of impurities like chlorides. Compliance with USP 30/NF 33 requires validation via absorbance spectra and pH range testing (Annex B of DIN ISO 6618) .

Advanced Research Questions

Q. How can researchers optimize this compound’s indicator properties under varying solvent conditions?

Methodological optimization involves testing solubility in aprotic solvents (e.g., DMF, DMSO) and adjusting acid concentrations. The pH transition range (typically 8.2–9.8) must be validated using titration curves. Comparative studies with cresol red or thymolphthalein are recommended to assess sensitivity .

Q. What strategies resolve contradictions in this compound’s spectral data across studies?

Discrepancies in UV-Vis absorbance peaks (e.g., 450 nm vs. 480 nm) may arise from solvent polarity or impurity interference. Researchers should replicate experiments under controlled conditions (e.g., anhydrous acetic acid) and cross-validate with HPLC-MS to isolate degradation products .

Q. How does this compound compare to other indicators in determining acid/base numbers in lubricants?

Per DIN ISO 6618, this compound’s precision in strong acid/base titration (e.g., ±0.05 mg KOH/g) surpasses phenolphthalein in non-aqueous matrices. However, its performance in oxidized oils requires calibration against potentiometric methods due to color interference from degraded additives .

Q. What experimental designs validate this compound’s stability in long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) should monitor colorimetric response, pH drift, and crystallinity changes. Degradation kinetics can be modeled using Arrhenius equations, with validation via FTIR to detect acetic acid esterification byproducts .

Methodological Frameworks

Q. How can the PICO framework structure research on this compound’s novel applications?

  • Population/Problem : Non-aqueous titration systems requiring high-precision indicators.
  • Intervention : this compound in mixed-solvent matrices.
  • Comparison : Traditional indicators (e.g., crystal violet).
  • Outcome : Accuracy (±0.1% endpoint detection). This framework ensures hypothesis-driven experimentation and cross-method validation .

Q. What are common pitfalls in interpreting this compound’s titration endpoints?

  • Over-titration : Caused by slow color transition in viscous solutions. Mitigate by using kinetic endpoint detection (e.g., automated burettes).
  • Solvent Effects : Acetic acid volatility alters concentration. Standardize solutions daily and use sealed titration cells .

Data Analysis & Reporting

Q. How should researchers document this compound’s experimental data for reproducibility?

Follow Beilstein Journal guidelines:

  • Primary Data : Include titration curves, spectral peaks, and purity coefficients.
  • Supporting Information : Raw chromatograms, stability study datasets, and solvent preparation logs.
  • Ethical Reporting : Disclose solvent sourcing (e.g., glacial acetic acid grade) and instrument calibration protocols .

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